Superior Hepatoprotective Potency in Acetaminophen-Induced Liver Injury Model
In a direct comparative study of six major Schisandra lignans, Schisandrin C (SinC) was identified as one of the two most potent compounds in reducing acetaminophen (APAP)-induced liver injury, matching the protective effect of Schisandrol B (SolB) and significantly outperforming Schisandrin A (SinA), Schisandrin B (SinB), Schisandrol A (SolA), and Schisantherin A (SthA) [1]. The hepatoprotection was linked to the inhibition of CYP2E1, CYP1A2, and CYP3A11, which are key enzymes in the bioactivation of APAP to its toxic metabolite NAPQI [1].
| Evidence Dimension | Hepatoprotective efficacy rank (qualitative) and associated CYP enzyme inhibition |
|---|---|
| Target Compound Data | Schisandrin C: Ranked strongest along with Schisandrol B; inhibited CYP2E1, CYP1A2, CYP3A11 [1] |
| Comparator Or Baseline | Schisandrin A, Schisandrin B, Schisandrol A, Schisantherin A: Demonstrated significant but weaker hepatoprotection [1] |
| Quantified Difference | Schisandrin C and Schisandrol B were the most potent among six lignans [1]. |
| Conditions | In vivo mouse model of APAP-induced acute liver injury [1] |
Why This Matters
This establishes Schisandrin C as a preferred compound for experimental models of drug-induced liver injury (DILI), where robust, comparative data against multiple in-class analogs validates its superior efficacy.
- [1] Jiang Y, Fan X, Wang Y, et al. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation. Chemico-Biological Interactions. 2015;231:83-89. View Source
